Cas no 17826-04-9 (6-bromo-1H-indole-3-carbaldehyde)
6-bromo-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-1H-indole-3-carbaldehyde
- 6-Bromoindole-3-carboxaldehyde
- 6-BROMO-3-FORMYL-1H-INDOLE
- 6-bromo-1H-indole-3-carboxaldehyde
- 6-Bromo-3-formylindole
- 6-bromo-3-indolecarboxaldehyde
- 6-bromoindole-3-carbaldehyde
- 6-broMo-3-carboxaldehyde
- 6-Bromo-1H-indole-3-carbaldehyde, 6-Bromo-3-formylindole
- 1H-Indole-3-carboxaldehyde, 6-bromo-
- PubChem7691
- KSC536O3D
- AMBZ0429
- WCCLQCBKBPTODV-UHFFFAOYSA-
- WCCLQCBKBPTODV-UHFFFAOYSA-N
- 6-bromo-1H-indol-3-carbaldehyde
- 6-BROMINDOL-3-CARBALDEHYDE
- BDBM50037783
- 6-bromanyl-1H-indol
- B2778
- GEO-00485
- AB07122
- SCHEMBL1081911
- SY017962
- AB01331264-02
- 6-bromanyl-1H-indole-3-carbaldehyde
- 6-Bromoindole-3-carboxaldehyde, 97%
- EN300-188429
- AM86043
- AC-18164
- FT-0637607
- HY-W012361
- MFCD00792689
- CHEMBL3358229
- NCGC00338460-01
- Z916010012
- InChI=1/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
- B-8610
- DTXSID10383452
- AKOS005259128
- 17826-04-9
- AC-24833
- CHEBI:206959
- PS-3556
- A812351
- CS-W013077
- DB-026384
- STK934860
- BBL029018
- ALBB-035499
- DTXCID80334476
- 6-bromo-1H-indole-3-carbaldehyde
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- MDL: MFCD00792689
- Inchi: 1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
- InChI Key: WCCLQCBKBPTODV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=O)=CNC=2C=1
Computed Properties
- Exact Mass: 222.96300
- Monoisotopic Mass: 222.963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 32.9
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: Uncertain
- Density: 1.727
- Melting Point: 201.0 to 206.0 deg-C
- Boiling Point: 235.4℃/760mmHg
- Flash Point: 193°C
- Refractive Index: 1.411
- PSA: 32.86000
- LogP: 2.74290
- Solubility: Uncertain
6-bromo-1H-indole-3-carbaldehyde Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S36/37/39-S22
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Hazardous Material Identification:
- Safety Term:S22;S26;S36/37/39
- Risk Phrases:R22; R36/37/38
- Storage Condition:Store at room temperature
6-bromo-1H-indole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000340-10g |
6-Bromoindole-3-carboxaldehyde |
17826-04-9 | 97% | 10g |
$235.43 | 2022-04-02 | |
| Alichem | A199000340-25g |
6-Bromoindole-3-carboxaldehyde |
17826-04-9 | 97% | 25g |
$475.36 | 2022-04-02 | |
| Fluorochem | 211193-250mg |
6-Bromo-1H-indole-3-carbaldehyde |
17826-04-9 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 211193-1g |
6-Bromo-1H-indole-3-carbaldehyde |
17826-04-9 | 95% | 1g |
£22.00 | 2022-03-01 | |
| Fluorochem | 211193-5g |
6-Bromo-1H-indole-3-carbaldehyde |
17826-04-9 | 95% | 5g |
£75.00 | 2022-03-01 | |
| Fluorochem | 211193-10g |
6-Bromo-1H-indole-3-carbaldehyde |
17826-04-9 | 95% | 10g |
£128.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122978-10g |
6-Bromoindole-3-carboxaldehyde |
17826-04-9 | 98% | 10g |
¥1,214.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122978-1g |
6-bromo-1H-indole-3-carbaldehyde |
17826-04-9 | 98% | 1g |
¥122.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122978-25g |
6-bromo-1H-indole-3-carbaldehyde |
17826-04-9 | 98% | 25g |
¥760.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122978-5g |
6-bromo-1H-indole-3-carbaldehyde |
17826-04-9 | 98% | 5g |
¥238.90 | 2023-09-04 |
6-bromo-1H-indole-3-carbaldehyde Suppliers
6-bromo-1H-indole-3-carbaldehyde Related Literature
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Veeranjaneyulu Lanke,Kandikere Ramaiah Prabhu Chem. Commun. 2017 53 5117
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2. Structure and synthesis of a new bromoindole from a marine spongeGregory Dellar,Peter Djura,Melvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1981 1679
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David J. Bentley,Christopher J. Moody Org. Biomol. Chem. 2004 2 3545
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4. Total synthesis of (?)-eudistomins with an oxathiazepine ring. Part 2. Synthesis of (?)-eudistomins C, E, F, K, and LJin-Jun Liu,Tohru Hino,Akihiko Tsuruoka,Naoki Harada,Masako Nakagawa J. Chem. Soc. Perkin Trans. 1 2000 3487
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Patricia García-Domínguez,Andrea Areal,Rosana Alvarez,Angel R. de Lera Nat. Prod. Rep. 2022 39 1172
Additional information on 6-bromo-1H-indole-3-carbaldehyde
6-Bromo-1H-Indole-3-Carbaldehyde (CAS No. 17826-04-9): A Versatile Building Block in Pharmaceutical and Chemical Research
6-Bromo-1H-indole-3-carbaldehyde (CAS No. 17826-04-9) is a valuable compound in the field of chemical and pharmaceutical research, known for its unique structural features and versatile reactivity. This compound, a derivative of indole, has gained significant attention due to its potential applications in the synthesis of biologically active molecules and its role in various chemical reactions.
The molecular formula of 6-bromo-1H-indole-3-carbaldehyde is C9H7BrNO, and it has a molecular weight of 225.06 g/mol. The presence of the bromine atom at the 6-position and the aldehyde group at the 3-position makes this compound a highly reactive and functionalized building block. These features enable it to participate in a wide range of chemical transformations, including condensation reactions, nucleophilic additions, and cross-coupling reactions.
In recent years, 6-bromo-1H-indole-3-carbaldehyde has been extensively studied for its potential in drug discovery and development. One notable application is in the synthesis of indole derivatives with therapeutic properties. Indoles are known for their biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The bromine substituent in 6-bromo-1H-indole-3-carbaldehyde can be readily replaced with other functional groups through various coupling reactions, making it an ideal starting material for the synthesis of diverse indole-based compounds.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 6-bromo-1H-indole-3-carbaldehyde in the development of novel anti-cancer agents. Researchers demonstrated that this compound can be efficiently converted into a series of indole derivatives with potent anti-proliferative activity against various cancer cell lines. The versatility of 6-bromo-1H-indole-3-carbaldehyde in forming complex molecular structures has also been leveraged in the design of small molecules targeting specific protein-protein interactions, which are crucial for many biological processes.
Beyond its applications in drug discovery, 6-bromo-1H-indole-3-carbaldehyde has also found use in materials science and organic synthesis. Its ability to undergo selective functionalization reactions makes it a valuable intermediate for the preparation of advanced materials with unique properties. For example, researchers have utilized this compound to synthesize luminescent materials with potential applications in optoelectronics and sensing technologies.
The synthetic accessibility of 6-bromo-1H-indole-3-carbaldehyde has been well-documented in the literature. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. One common approach involves the bromination of 1H-indole followed by formylation using Vilsmeier reagents or other aldehyde-forming reagents. These methods provide high yields and excellent purity, making 6-bromo-1H-indole-3-carbaldehyde readily available for further chemical transformations.
In conclusion, 6-bromo-1H-indole-3-carbaldehyde (CAS No. 17826-04-9) is a multifaceted compound with significant potential in various fields of research. Its unique structural features and reactivity make it an indispensable building block for the synthesis of biologically active molecules and advanced materials. As research continues to uncover new applications and synthetic methods, the importance of 6-bromo-1H-indole-3-carbaldehyde is likely to grow further, contributing to advancements in pharmaceuticals, materials science, and organic chemistry.
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